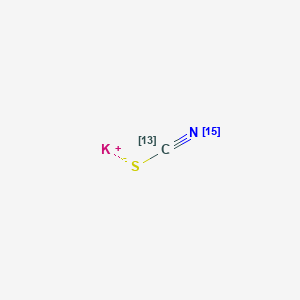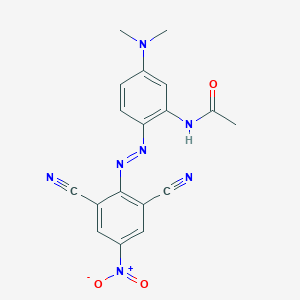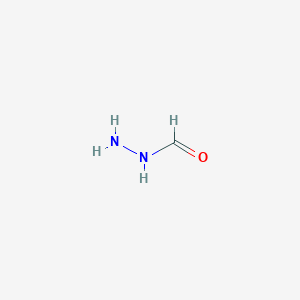
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide (or 6-Bromo-2-fluorophenyl)-N-methylcarbamimidothioate, also known as BFM, is an organic compound with a wide range of applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BFM is also used as a reagent in organic synthesis and as a catalyst in the production of fine chemicals. BFM has been widely studied for its properties and potential applications in the chemical and pharmaceutical industries.
Mechanism of Action
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide acts as a catalyst in the production of fine chemicals. It is a Lewis acid that is capable of forming complexes with Lewis bases, such as amines, phosphines, and carboxylic acids. These complexes can be used to catalyze a variety of organic reactions, such as the formation of amides, esters, and other organic compounds. (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide can also be used as a catalyst in the synthesis of peptides and peptidomimetics.
Biochemical and Physiological Effects
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide has been studied for its potential biochemical and physiological effects. It has been found to have antifungal and antibacterial activity, as well as anti-inflammatory properties. (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide has also been found to have antioxidant activity, which may be beneficial in the prevention of oxidative damage. In addition, (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide has been found to have anti-cancer activity, although further research is needed to determine its potential therapeutic use.
Advantages and Limitations for Lab Experiments
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and purify. (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide is also a stable compound, and it can be stored for long periods of time without degradation. However, (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide is a strong acid, and it can be corrosive and toxic if not handled properly.
Future Directions
The potential applications of (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide are vast, and there are many possible future directions for research. (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide could be further studied for its potential therapeutic applications, such as its use as an antifungal, antibacterial, or anti-cancer agent. (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide could also be studied for its potential use in the synthesis of novel compounds, such as peptides and peptidomimetics. In addition, (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide could be explored for its potential applications in the production of agrochemicals and other organic compounds.
Synthesis Methods
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide is synthesized from 2-bromo-6-fluorophenylacetonitrile and methylthiocarbamoyl chloride in the presence of a base, such as potassium carbonate. The reaction between these two compounds yields (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide in a high yield. The reaction is reversible, and the product can be purified by column chromatography.
Scientific Research Applications
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide has been widely studied for its potential applications in the chemical and pharmaceutical industries. It has been used as a reagent in organic synthesis, as a catalyst in the production of fine chemicals, and as a building block in the synthesis of pharmaceuticals. (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide has also been used in the synthesis of agrochemicals, such as herbicides and fungicides. In addition, (2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide has been used in the synthesis of novel compounds, such as peptides and peptidomimetics.
properties
IUPAC Name |
[amino(methylsulfanyl)methylidene]-(2-bromo-6-fluorophenyl)azanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2S.HI/c1-13-8(11)12-7-5(9)3-2-4-6(7)10;/h2-4H,1H3,(H2,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEKTFKBSOLJFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=[NH+]C1=C(C=CC=C1Br)F)N.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFIN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-fluorophenyl)carbamimidothioic Acid Methyl Ester Monohydriodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)


